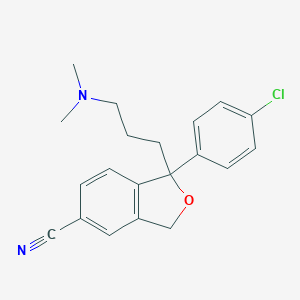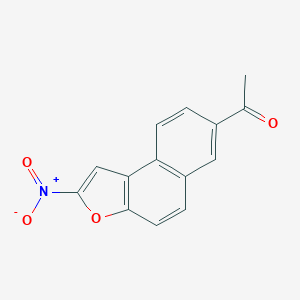
Arginine-serine polymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginine-serine polymer is a synthetic polymer that has gained significant attention in the field of biomedicine due to its unique properties. It is composed of alternating arginine and serine amino acids, which are linked by peptide bonds. This polymer has been found to have a wide range of applications in scientific research, including drug delivery, tissue engineering, and gene therapy.
Mécanisme D'action
The mechanism of action of arginine-serine polymer is based on its ability to interact with cell membranes. The positively charged arginine residues in the polymer interact with the negatively charged components of the cell membrane, leading to the internalization of the polymer into the cell. Once inside the cell, the polymer can release its cargo, such as drugs or genetic material.
Effets Biochimiques Et Physiologiques
Arginine-serine polymer has been found to have several biochemical and physiological effects. It has been shown to be biocompatible and non-toxic, making it suitable for use in biomedical applications. Additionally, the polymer has been found to have immunomodulatory effects, which can be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Arginine-serine polymer has several advantages for use in lab experiments. It can be easily synthesized, and its properties can be tailored to specific applications. Additionally, the polymer has been found to have high stability and solubility, making it easy to work with. However, the polymer's high positive charge can also lead to non-specific interactions with negatively charged molecules, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of arginine-serine polymer in scientific research. One potential application is in the field of tissue engineering, where the polymer could be used to create scaffolds for tissue regeneration. Additionally, the polymer's ability to interact with cell membranes could be useful in the development of new drug delivery systems. Finally, further research is needed to fully understand the polymer's immunomodulatory effects and their potential use in the treatment of various diseases.
Méthodes De Synthèse
The arginine-serine polymer can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the assembly of the polymer on a solid support, while SPPS is carried out in solution. Both methods have their advantages and limitations, and the choice of method depends on the specific application.
Applications De Recherche Scientifique
Arginine-serine polymer has been extensively studied for its potential applications in scientific research. One of the most promising applications is drug delivery, where the polymer can be used as a carrier for drugs. The polymer's unique structure allows it to bind to cell membranes, facilitating the delivery of drugs to specific cells or tissues.
Propriétés
Numéro CAS |
107408-09-3 |
|---|---|
Nom du produit |
Arginine-serine polymer |
Formule moléculaire |
C9H21N5O5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H14N4O2.C3H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;4-2(1-5)3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1,4H2,(H,6,7)/t4-;2-/m00/s1 |
Clé InChI |
RNQIRILHKFQQIJ-ZBRNBAAYSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
SMILES canonique |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |
Autres numéros CAS |
107408-09-3 |
Synonymes |
arginine-serine polymer copolymer (Arg-Ser) poly(Arg(75)-Ser(25)) poly(Arg-Ser) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



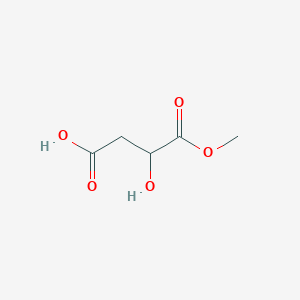

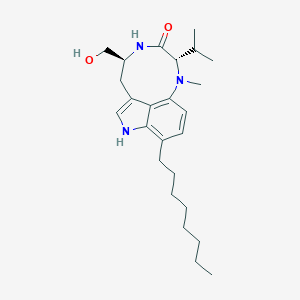

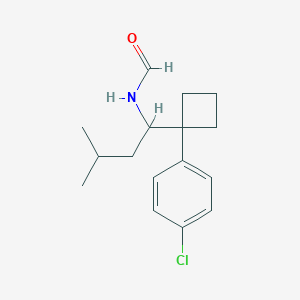

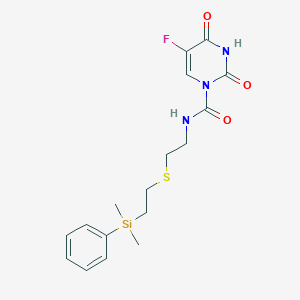
![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
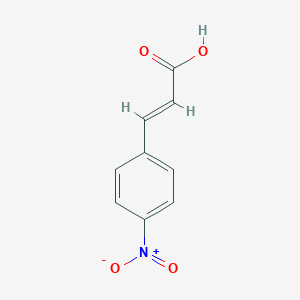
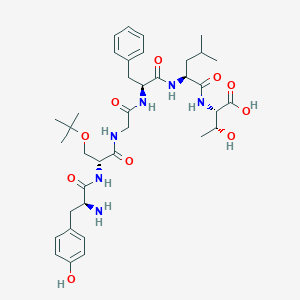
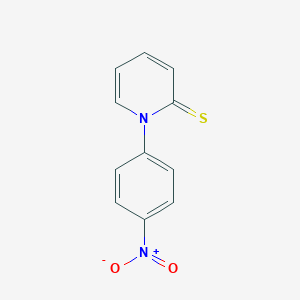
![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)
